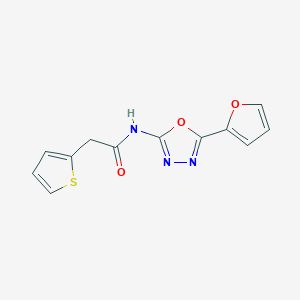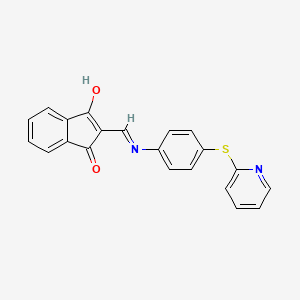
2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Molecular Structure Analysis
The unique structure of “2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione” offers possibilities in various fields, including drug development, catalysis, and materials science.Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications . It is used in the design of many different biologically active molecules .Scientific Research Applications
Chemical Synthesis and Structural Analysis : The synthesis and structural characterization of compounds related to indane-1,3-dione have been a focus of research. For example, Asiri and Khan (2011) synthesized a related compound and confirmed its structure through spectral analysis (Asiri & Khan, 2011).
Anticoagulant Properties : Some derivatives of indane-1,3-dione have been investigated for their anticoagulant properties. Mitka et al. (2009) synthesized 2-substituted derivatives of indane-1,3-dione and evaluated their anticoagulant activities, finding that certain derivatives showed significant activity (Mitka et al., 2009).
Synthetic Methodology and Novel Reactions : The development of new synthetic methodologies involving indane-1,3-dione derivatives has been a topic of interest. For instance, Duan et al. (2016) developed a cuprous cyanide-catalyzed heteroannulation reaction for the synthesis of novel spiro[indane-1,3-dione-1-pyrrolines] (Duan et al., 2016).
Antimicrobial Activities : The antimicrobial properties of certain indane-1,3-dione derivatives have been evaluated. Jeyachandran and Ramesh (2011) synthesized 2-(arylsulfonyl)indane-1,3-diones and found them to exhibit significant antimicrobial activity (Jeyachandran & Ramesh, 2011).
Optical and Electronic Properties : The exploration of optical and electronic properties of indane-1,3-dione derivatives has been pursued. Seniutinas et al. (2012) reported on the synthesis and new optical features of indan-1,3-dione class structures, focusing on their third-order optical non-linearity (Seniutinas et al., 2012).
properties
IUPAC Name |
3-hydroxy-2-[(4-pyridin-2-ylsulfanylphenyl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIPYAGWXAOWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)
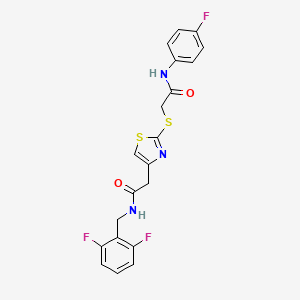

![1-Chloro-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2416134.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)
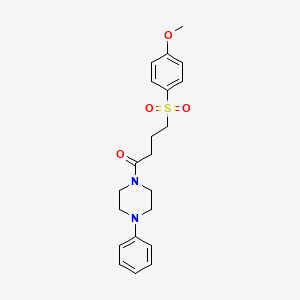

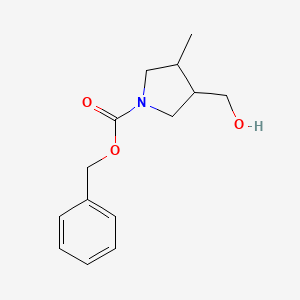

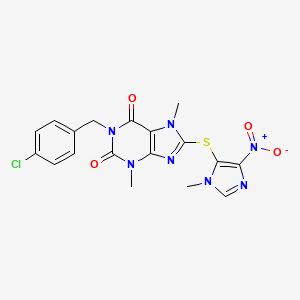
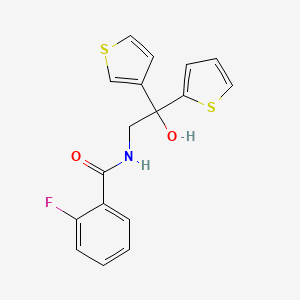

![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)
